Cas no 175136-29-5 (Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate)

Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate structure
175136-29-5 structure
Product Name:Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate
CAS No:175136-29-5
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD00218792
CID:138117
PubChem ID:2775646
Update Time:2025-11-01

Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate
    • 2-(5-Methyl-2-phenylthiazol-4-yl)ethanol
    • 4-Thiazoleaceticacid, 5-methyl-2-phenyl-, methyl ester
    • METHYL 2-(5-METHYL-2-PHENYL-1,3-THIAZOL-4-YL)ACETATE
    • (5-methyl-2-phenyl-thiazol-4-yl)-acetic Acid Methyl Ester
    • 2-[5-methyl-2-phenyl-1,3-thiazol-4-yl]acetic acid methyl ester
    • HMS547L12
    • METHYL (5-METHYL-2-PHENYLTHIAZOL-4-YL)ACETATE
    • BUTTPARK 37\06-82
    • IGRGQWSVDTYHID-UHFFFAOYSA-N
    • Methyl (5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate
    • DTXSID90379631
    • SCHEMBL5105903
    • methyl 2-(5-methyl-2-phenyl thiazol-4-yl)acetate
    • FT-0628386
    • B8E
    • 175136-29-5
    • MFCD00218792
    • W-206115
    • 4-Thiazoleaceticacid,5-methyl-2-phenyl-,methyl ester
    • Maybridge1_002190
    • methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanoate
    • 4-Thiazoleacetic acid, 5-methyl-2-phenyl-, methyl ester
    • 5-methyl-2-phenyl4-thiazoleacetic acid methyl ester
    • CCG-236133
    • AKOS015910279
    • MDL: MFCD00218792
    • Inchi: 1S/C13H13NO2S/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
    • InChI Key: IGRGQWSVDTYHID-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=NC(CC(=O)OC)=C1C

Computed Properties

  • Exact Mass: 247.06700
  • Monoisotopic Mass: 247.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.197
  • Melting Point: 42 °C
  • Boiling Point: 381.6°C at 760 mmHg
  • Flash Point: 184.6°C
  • Refractive Index: 1.573
  • PSA: 67.43000
  • LogP: 2.83400

Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB145299-1 g
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate; 95%
175136-29-5
1 g
€232.50 2023-07-20
abcr
AB145299-1g
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate, 95%; .
175136-29-5 95%
1g
€232.50 2025-02-19

Additional information on Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate

Research Briefing on Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate (CAS: 175136-29-5) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate (CAS: 175136-29-5) is a thiazole-based compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic pathways, biological activities, and emerging applications in drug discovery.

The thiazole moiety, a core structural feature of this compound, is known for its prevalence in bioactive molecules and FDA-approved drugs. Recent studies (2022-2023) have demonstrated that Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate serves as a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting inflammatory pathways and metabolic disorders. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a precursor in developing novel COX-2 inhibitors with improved selectivity profiles.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 175136-29-5 through greener catalytic processes. A 2022 paper in Organic Process Research & Development reported a novel palladium-catalyzed coupling method that improved the yield of this intermediate by 35% while reducing hazardous byproducts. These process improvements are particularly relevant given the compound's growing importance in scaled-up pharmaceutical production.

Biological evaluations have revealed promising directions for this compound's therapeutic applications. Research published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that derivatives of Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate exhibit notable activity against protein kinases involved in cancer progression, with particular potency against FLT3 and c-KIT mutants. These findings position the compound as a valuable scaffold for developing targeted cancer therapies, especially for hematological malignancies.

In metabolic disease research, a 2023 study in the European Journal of Medicinal Chemistry reported that structural analogs of 175136-29-5 showed significant PPARγ modulation activity, suggesting potential applications in type 2 diabetes treatment. The compound's ability to serve as a versatile synthetic building block allows for rapid generation of diverse analogs for structure-activity relationship studies, accelerating lead optimization processes.

The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2022-2023 covering novel formulations and therapeutic uses. Notably, a recent patent (WO202318764) describes sustained-release formulations containing derivatives of Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate for inflammatory bowel disease treatment, highlighting its expanding clinical potential.

Future research directions appear to focus on three main areas: (1) further optimization of synthetic routes for industrial-scale production, (2) exploration of its applications in targeted protein degradation strategies, and (3) development of dual-action therapeutics combining its kinase inhibitory and anti-inflammatory properties. The compound's structural flexibility and demonstrated biological activities suggest it will remain an important focus of medicinal chemistry research in the coming years.

In conclusion, Methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate (175136-29-5) represents a promising chemical scaffold with diverse pharmaceutical applications. Recent research has expanded our understanding of its synthetic accessibility, biological targets, and therapeutic potential, positioning it as a valuable tool for drug discovery across multiple disease areas.

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